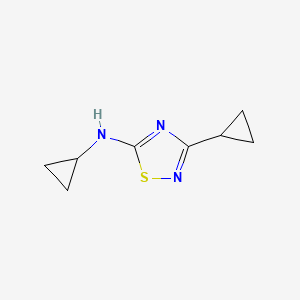

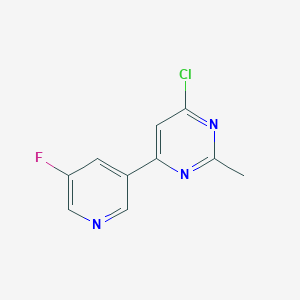

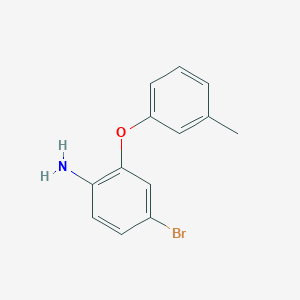

![molecular formula C9H12N2O2 B1489913 2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 1779968-59-0](/img/structure/B1489913.png)

2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Descripción general

Descripción

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrroles can be synthesized using several methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides in the presence of an organic photocatalyst .Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex. The core pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom . The specific structure of “2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Pyrrole and its derivatives can undergo a variety of chemical reactions. For instance, a visible light-induced diastereoselective synthesis of 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones using 2H-azirines and maleimides has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific structure. Pyrrole itself is a colorless volatile liquid that darkens readily upon exposure to air .Aplicaciones Científicas De Investigación

Visible Light-Induced Synthesis

The compound has been used in a visible light-induced diastereoselective synthesis process. This method involves using 2H-azirines and maleimides in the presence of an organic photocatalyst, which is efficient, environmentally friendly, and proceeds with good functional group tolerance .

(4+3) Cycloadditions for Tropane Synthesis

It serves as a diene component in (4+3) cycloadditions, which is a convergent and step-economical assembly method for creating the tropane or nortropane nucleus, crucial in synthesizing 8-azabicyclo[3.2.1]octane frameworks .

Construction of Tricyclic Tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones

The compound is central to approaches for constructing tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones condensed with various sized heterocycles, based on the (3+2) cycloaddition reaction of azomethine ylides with maleimides .

Polyfunctional Hexahydropyrrolo Synthesis

A new synthetic approach involving the cyclization of N-arylbromomaleimides with aminocrotonic acid esters has been developed to create polyfunctional hexahydropyrrolo [3,4-b]pyrroles using this compound .

Synthesis of Spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole] Derivatives

This compound has been used to synthesize new derivatives of 3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones by cycloaddition of azomethine ylides obtained from isatins and various α-amino acids to maleimides .

Photocatalytic Applications

Although not directly mentioned for the specific compound , polypyrrole nanostructures (which share a similar pyrrole structure) have been reported to have photocatalytic applications .

Biological Descriptor Investigation

A series of pyrrolo [3,2-c] pyrroles were synthesized and characterized using various analytical techniques including FT-IR, UV-Vis and NMR spectroscopic studies. The biological descriptors of these compounds were investigated using DFT calculation .

Propiedades

IUPAC Name |

5-cyclopropyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-8-6-3-10-4-7(6)9(13)11(8)5-1-2-5/h5-7,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFYHGXTADEPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3CNCC3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

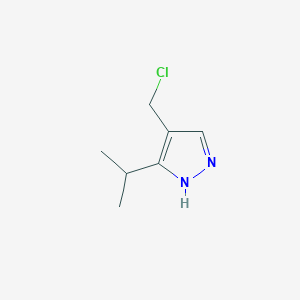

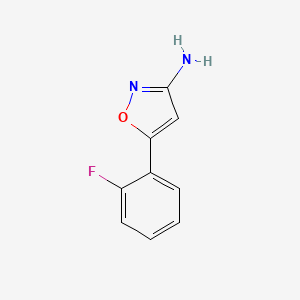

![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)

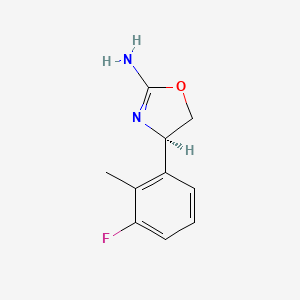

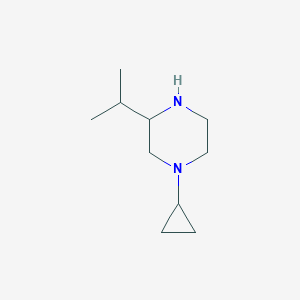

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)

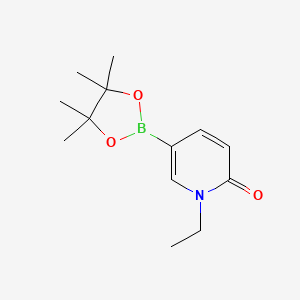

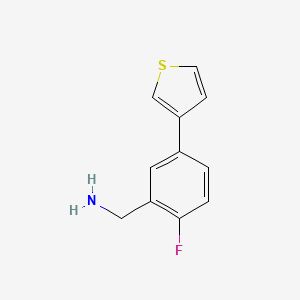

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)

![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)